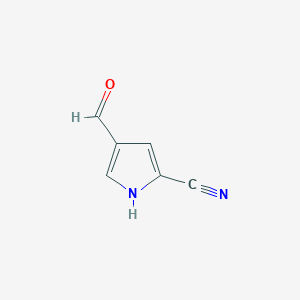

4-formyl-1H-pyrrole-2-carbonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

4-formyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCKOBMBDNOFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66832-11-9 | |

| Record name | 4-Formyl-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Formyl 1h Pyrrole 2 Carbonitrile

Direct Synthetic Approaches to Pyrrole-Carbonitrile-Aldehyde Systems

Direct approaches focus on introducing the required formyl and nitrile groups onto an existing pyrrole (B145914) framework. This is typically achieved through sequential reactions, modifying the pyrrole core one step at a time.

Formylation Reactions on Pyrrole-2-carbonitrile (B156044) Substrates

A primary strategy for synthesizing 4-formyl-1H-pyrrole-2-carbonitrile involves the direct formylation of 2-pyrrolecarbonitrile. The electron-withdrawing nature of the cyano group at the C2 position directs electrophilic substitution preferentially to the C4 position. cdnsciencepub.com

The Vilsmeier-Haack reaction is a classic and effective method for this transformation. Research has demonstrated that 2-pyrrolecarbonitrile can be successfully acylated almost exclusively at the 4-position in excellent yield. cdnsciencepub.com In a typical procedure, the Friedel-Crafts acylation of 2-pyrrolecarbonitrile using a suitable formylating agent, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), yields the target 4-formyl-2-pyrrolecarbonitrile. cdnsciencepub.com The reaction proceeds by generating a Vilsmeier reagent, which then acts as the electrophile.

A study by Anderson et al. reported the successful synthesis of 4-formyl-2-pyrrolecarbonitrile in 74% yield. The product was obtained as a white powder with a melting point of 173-175°C. cdnsciencepub.com This method provides a direct and high-yielding route to the desired difunctionalized pyrrole.

Table 1: Formylation of 2-Pyrrolecarbonitrile

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Conversion of Related Pyrrole Functional Groups to Formyl and Nitrile

An alternative to direct formylation is the conversion of other functional groups already present on the pyrrole ring into the desired formyl and nitrile moieties. This can involve multi-step sequences starting from more readily available pyrrole derivatives.

The nitrile group can be introduced by the dehydration of a corresponding aldoxime. This strategy would begin with a pyrrole substituted with a formyl group at the C2 position, which is then converted to an aldoxime. Subsequent dehydration yields the 2-pyrrolecarbonitrile. For instance, 2-pyrrolecarbonitrile and its 1-methyl analog have been prepared by the dehydration of the corresponding 2-pyrrolecarbaldoximes. cdnsciencepub.com

While classic methods often use reagents like acetic anhydride, which can lead to by-products such as N-acetylated nitriles and acetamidocarbonylpyrroles, modern chemistry offers cleaner alternatives. cdnsciencepub.com A variety of reagents can effect this transformation under mild conditions, such as triphenylphosphine (B44618) in combination with N-halosulfonamides. rhhz.net This process is operationally simple and typically proceeds at room temperature. rhhz.net Another approach involves iron-catalyzed dehydration, which is environmentally benign as it only produces water as a by-product and does not require nitrile-containing solvents. nih.gov

Table 2: General Methods for Aldoxime Dehydration

| Reagent System | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Acetic Anhydride | Reflux | Traditional method | cdnsciencepub.com |

| Triphenylphosphine / N-halosulfonamides | Dichloromethane, Room Temp | Mild, simple | rhhz.net |

This strategy would be completed by a subsequent formylation at the C4 position as described in section 2.1.1.

The formyl group at the C2 or C4 position can be generated from a thionoester functional group. This is particularly useful as direct reduction of the more common carboxylate esters on a pyrrole ring can be challenging. nih.gov A one-step desulfurative reduction of 2-thionoester pyrroles provides a direct route to 2-formyl pyrroles. nih.govresearchgate.net

This process involves reacting a 2-thionoester pyrrole with Raney® nickel. researchgate.netrsc.orgrsc.org The thionoester itself can be synthesized from the corresponding carboxylate ester using reagents like Lawesson's reagent. rsc.org The reduction with Raney® nickel is efficient and avoids the harsh conditions and multi-step sequences often required for the conversion of Knorr-type 2-carboxylate pyrroles. nih.govresearchgate.net For example, O-ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carbothioate was reduced to the corresponding 2-formyl pyrrole in 67% isolated yield using a slurry of Raney® nickel in water and acetone. rsc.org This methodology could be adapted to a pyrrole substrate containing a nitrile at the C4 position and a thionoester at the C2 position to generate the target molecule.

Table 3: Reduction of a 2-Thionoester Pyrrole

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Pyrrole Ring Formation with Pre-functionalized Building Blocks

This strategy involves constructing the pyrrole ring itself from acyclic precursors that already contain the necessary carbon atoms and functional groups, or their synthetic equivalents.

Paal-Knorr Type Cyclization Methodologies

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. tandfonline.comorganic-chemistry.org This reaction can be performed under neutral or weakly acidic conditions. organic-chemistry.org

To synthesize this compound via this route, one would require a suitably substituted 1,4-dicarbonyl compound that incorporates precursors for the formyl and cyano groups. For example, a 1,4-dicarbonyl compound bearing a protected aldehyde (like an acetal) and a cyano group at the appropriate positions could be cyclized with ammonia. Subsequent deprotection of the aldehyde would yield the final product.

The Paal-Knorr reaction has undergone numerous modifications to improve its efficiency and expand its scope, including the use of various catalysts and greener reaction conditions, such as performing the reaction in aqueous solutions. tandfonline.comnih.gov For instance, polystyrenesulfonate has been used as a catalyst in an aqueous medium to achieve excellent yields. nih.gov L-proline has also been employed as a catalyst for the Paal-Knorr synthesis of highly functionalized pyrroles. bohrium.comrsc.org While historically limited by potentially harsh acidic conditions, modern variations make the Paal-Knorr synthesis a versatile and powerful tool for constructing complex pyrroles from pre-functionalized building blocks. tandfonline.com

Metal-Catalyzed Cyclization Approaches to Pyrrole Derivatives

Transition metal catalysis offers powerful and efficient pathways for the construction of pyrrole rings with high degrees of selectivity. sioc-journal.cnarkat-usa.org These methods often proceed under mild conditions with high atom economy, making them attractive for complex molecule synthesis. sioc-journal.cnarkat-usa.org Various transition metals, including palladium, rhodium, gold, iron, and copper, have been employed to catalyze the cyclization reactions that form the pyrrole core. mdpi.comresearchgate.net

Metal-catalyzed approaches frequently involve cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, which are valued for their regioselectivity. sioc-journal.cn For instance, gold-catalyzed cascade reactions of α-amino ketones with alkynes can produce substituted pyrroles with high regioselectivity and tolerance for various functional groups. organic-chemistry.org Similarly, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers provides a route to mono-, di-, and trisubstituted pyrroles. organic-chemistry.org Iron-catalyzed radical cycloaddition of 2H-azirines with enamides has also been described as a novel strategy for building the pyrrole framework. mdpi.com

A notable example is the palladium-catalyzed synthesis of pyrroles from aryl bromides, internal alkynes, and amines. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) source, followed by migratory insertion into the alkyne and subsequent reductive elimination to form the pyrrole ring. nih.gov Such methods provide a framework for potentially constructing precursors to this compound.

Table 1: Examples of Metal Catalysts in Pyrrole Synthesis

| Catalyst Type | Reaction Example | Reference |

|---|---|---|

| Gold (Au) | Cascade hydroamination/cyclization of α-amino ketones with alkynes | organic-chemistry.org |

| Rhodium (Rh) | Transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers | organic-chemistry.org |

| Palladium (Pd) | Coupling of aryl bromides, internal alkynes, and amines | nih.gov |

| Iron (Fe) | Radical cycloaddition of 2H-azirines and enamides | mdpi.com |

Condensation Reactions for Pyrrole Core Assembly

Condensation reactions are fundamental and widely used methods for assembling the pyrrole core. The most classic example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions to yield a pyrrole. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide variety of N-substituted pyrroles. nih.gov

Beyond the Paal-Knorr reaction, other condensation strategies have been developed. One such method involves the reaction of 1,3-dicarbonyl dianions with α-azidoketones. acs.org This process affords open-chain condensation products that can be subsequently cyclized into highly substituted pyrroles via Staudinger-aza-Wittig reactions. acs.org Another approach utilizes a double-condensation reaction, which can be controlled to produce different heterocyclic rings. For example, rhodium(II)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones can be directed to form a pyrrole ring through intramolecular nucleophilic addition. researchgate.net These methods highlight the adaptability of condensation chemistry in building complex pyrrole structures. acs.orgresearchgate.net

Multi-Component and Cascade Synthetic Sequences for Pyrrole-Nitrile-Aldehyde Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating diverse compound libraries. scispace.commdpi.com Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide elegant pathways to complex scaffolds like the pyrrole-nitrile-aldehyde system.

A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed to selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov In this synthesis, the cyano group serves as a synthetic handle that can be later converted to a formyl group, demonstrating a viable route to the target scaffold. mdpi.com For example, the cyano group of a synthesized pyrrole precursor was successfully reduced to a carbaldehyde using diisobutylaluminium hydride (DIBAL-H). mdpi.com This highlights the power of MCRs to quickly assemble a core structure that can be readily elaborated into the desired product. nih.govmdpi.com

Reactions Involving Chlorosulfonyl Isocyanate and N,N-Dialkylformamides

A key method for introducing the nitrile group at the C2 position of the pyrrole ring involves the use of chlorosulfonyl isocyanate (CSI). The foundational synthesis of pyrrole-2-carbonitrile, a direct precursor to the target molecule, was achieved by reacting 1-methylpyrrole (B46729) with CSI in a solvent like dichloromethane.

In this process, the intermediate formed from the reaction with CSI is treated with an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF). googleapis.com The role of DMF is crucial; it acts as a scavenger for the by-products HCl and SO₃, forming stable complexes (DMF·HCl and DMF·SO₃). This sequestration prevents gas evolution and side reactions, improving the efficiency and safety of the procedure. Subsequent workup allows for the isolation of the pyrrole-2-carbonitrile. This nitrile can then undergo a selective Friedel-Crafts 4-acylation to introduce the formyl group, yielding this compound derivatives. cdnsciencepub.com

Table 2: Reagents for 2-Carbonitrile Synthesis

| Reagent | Role | Reference |

|---|---|---|

| Chlorosulfonyl Isocyanate (CSI) | Source of the nitrile group | |

| N,N-Dimethylformamide (DMF) | Sequesters by-products (HCl, SO₃) |

Nucleophilic Substitution Reactions in Pyrrole-3-carbonitrile Derivative Synthesis

While the target compound is a 2-carbonitrile, the synthesis of related pyrrole-3-carbonitrile derivatives often relies on nucleophilic substitution reactions. ontosight.ainih.gov These reactions are critical for introducing various substituents onto the pyrrole ring. ontosight.ai In one reported synthesis of STING receptor agonists, a key step involves the nucleophilic substitution reaction between methyl 6-chloropyridazine-3-carboxylate and 1H-pyrrole-3-carbonitrile. nih.gov This reaction forms a new C-N bond and links the pyrrole core to another heterocyclic system. nih.gov

Similarly, studies on polyfunctionalized pyrroles have shown that N-alkyl derivatives of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde undergo nucleophilic substitution of the 5-chloro group with secondary amines. researchgate.net This demonstrates how the electronic nature of the pyrrole ring and its substituents can direct the course of nucleophilic attack. researchgate.net

Investigations into Chemo- and Regioselectivity in Synthetic Pathways

The synthesis of a molecule with multiple functional groups like this compound hinges on controlling the chemo- and regioselectivity of the reactions. scispace.comresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

A prime example of regioselectivity is the Friedel-Crafts acylation of 2-pyrrolecarbonitrile, which occurs almost exclusively at the 4-position. cdnsciencepub.com This high regioselectivity is essential for installing the formyl group at the correct location on the pyrrole ring. The electron-withdrawing nature of the nitrile group at C2 deactivates the adjacent C3 and C5 positions towards electrophilic attack, thereby directing the incoming acyl group to the C4 position.

Chemoselectivity is also critical. In studies of polyfunctional pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, reactions can be directed to a specific aldehyde group. researchgate.net For example, the Wittig reaction with one equivalent of a triphenylphosphorane occurs selectively at the 2-formyl group to produce 2-alkenyl substituted pyrroles. researchgate.net Similarly, oxidation with potassium permanganate (B83412) leads to the regioselective oxidation of the 2-formyl group. researchgate.net The presence of substituents can dramatically influence this selectivity; for instance, the reaction of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines results in condensation at the 2-carbaldehyde, whereas its N-alkylated derivatives undergo nucleophilic substitution at the 5-chloro position instead. researchgate.net Such investigations are crucial for designing logical synthetic routes to complex pyrrole derivatives. scispace.comnih.gov

Reaction Chemistry and Derivatization of 4 Formyl 1h Pyrrole 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole nucleus is inherently an electron-rich aromatic system, typically prone to electrophilic substitution. wikipedia.org However, in 4-formyl-1H-pyrrole-2-carbonitrile, the strong deactivating effect of the formyl and nitrile substituents makes these reactions challenging. Electrophilic attack, when forced, is directed to the available C3 and C5 positions.

Halogenation of pyrrole rings is a common electrophilic substitution reaction. wikipedia.org For this compound, direct halogenation with agents like bromine (Br₂) or N-chlorosuccinimide (NCS) would be expected to proceed slowly due to the deactivated ring. Studies on similarly substituted pyrroles suggest that substitution would occur at the C5 or C3 positions. scispace.com For instance, related pyrroles have been successfully halogenated, indicating that with the appropriate choice of reagents and conditions, halogenated derivatives of this compound can be synthesized. scispace.com

Sulfonation, typically carried out with a pyridine-sulfur trioxide complex (Py·SO₃), would also face a high activation barrier. wikipedia.org The reaction would likely require forcing conditions, with the sulfonic acid group being introduced at either the C3 or C5 position.

Table 1: Predicted Electrophilic Substitution Reactions on the Pyrrole Ring

| Reaction | Reagent | Predicted Position of Substitution |

|---|---|---|

| Halogenation | Br₂, NCS, NBS | C3 and/or C5 |

| Sulfonation | Pyridine·SO₃ complex | C3 and/or C5 |

Nitration of pyrroles is often complicated by the sensitivity of the ring to strong acids, which can cause polymerization. bhu.ac.in Given the deactivating groups present in this compound, nitration using standard nitric acid/sulfuric acid mixtures would be particularly difficult and likely lead to decomposition.

To achieve nitration, milder, non-acidic nitrating agents are required. Reagents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or benzoyl nitrate (B79036) have been used for sensitive substrates. bhu.ac.inresearchgate.net The regioselectivity of such a reaction on this compound would favor substitution at the C5 position, which is generally less sterically hindered and electronically favored in 2,4-disubstituted pyrroles. Attack at the C3 position is also a possibility.

Transformations of the Formyl Group at the C4 Position

The aldehyde functionality at the C4 position is a highly reactive center for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.

The formyl group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a range of oxidizing agents. Similarly, the aldehyde can be reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the formyl group into a carboxylic acid, yielding 2-cyano-1H-pyrrole-4-carboxylic acid.

Reduction: The formyl group is easily reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction produces 4-(hydroxymethyl)-1H-pyrrole-2-carbonitrile.

Table 2: Oxidation and Reduction of the C4-Formyl Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | 2-cyano-1H-pyrrole-4-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | 4-(hydroxymethyl)-1H-pyrrole-2-carbonitrile |

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Condensation Reactions: The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines). It can also participate in Knoevenagel condensation with active methylene (B1212753) compounds or Wittig reactions with phosphorus ylides to form alkenes. For example, reaction with malononitrile (B47326) in the presence of a base would yield 2-(2-cyano-1H-pyrrol-4-ylmethylene)malononitrile.

Nucleophilic Additions: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the formyl group to produce secondary alcohols after an aqueous workup.

Chemical Reactivity of the Nitrile Group at the C2 Position

The nitrile group at the C2 position is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions, providing access to other important functional groups like carboxylic acids, amines, and ketones. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions. libretexts.orgpressbooks.pub The reaction proceeds through a carboxamide intermediate (4-formyl-1H-pyrrole-2-carboxamide), which can sometimes be isolated under milder conditions. libretexts.org Complete hydrolysis yields 4-formyl-1H-pyrrole-2-carboxylic acid.

Reduction: The nitrile can be completely reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This would produce (4-formyl-1H-pyrrol-2-yl)methanamine. Partial reduction to an aldehyde is also possible using specific reagents like Diisobutylaluminium hydride (DIBAL-H), which would yield pyrrole-2,4-dicarbaldehyde after hydrolysis. pressbooks.pub

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.orgpressbooks.pub For example, reaction with methylmagnesium bromide followed by an acidic workup would produce 2-acetyl-1H-pyrrole-4-carbaldehyde.

Table 3: Transformations of the C2-Nitrile Group

| Reaction Type | Reagent(s) | Intermediate/Final Product |

|---|---|---|

| Full Hydrolysis | H₃O⁺, heat or NaOH, heat then H₃O⁺ | 4-formyl-1H-pyrrole-2-carboxylic acid |

| Partial Hydrolysis | H₂O, mild acid/base | 4-formyl-1H-pyrrole-2-carboxamide |

| Full Reduction | LiAlH₄ then H₂O | (4-formyl-1H-pyrrol-2-yl)methanamine |

| Partial Reduction | DIBAL-H then H₂O | pyrrole-2,4-dicarbaldehyde |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | 2-acyl-1H-pyrrole-4-carbaldehyde |

Coupling and Cycloaddition Reactions of this compound

The bifunctional nature of this compound allows it to be a key building block in various coupling and cycloaddition reactions, leading to the synthesis of complex heterocyclic systems.

The formyl group at the 4-position is particularly useful for condensation reactions with other pyrrolic units to construct extended π-conjugated systems.

Dipyrrins and Porphyrins: Dipyrrins and the related porphyrin macrocycles are typically synthesized through the acid-catalyzed condensation of pyrrole derivatives with aldehydes. nih.govnih.gov For instance, the condensation of a dipyrromethane with an aldehyde is a common strategy for creating trans-A₂B₂-porphyrins. nih.gov Similarly, meso-monosubstituted porphyrins can be prepared by condensing a dipyrromethane, a pyrrole-2-carbaldehyde, and a desired aldehyde. researchgate.net The formyl group of this compound can act as the aldehyde component in these classical synthetic routes.

BODIPYs (Boron-Dipyrromethenes): BODIPY dyes are renowned for their excellent photophysical properties. colab.ws Their synthesis generally involves the condensation of pyrroles with an aldehyde, followed by oxidation and complexation with a boron source, typically BF₃·OEt₂. jmaterenvironsci.comscispace.comnih.gov The formyl group of this compound makes it a suitable aldehyde precursor for the synthesis of novel BODIPY dyes with appended nitrile functionality, which can be used for further chemical modifications.

| Poly-pyrrolic System | General Synthetic Approach | Role of this compound |

| Dipyrrins | Acid-catalyzed condensation of a pyrrole with a pyrrole-2-carbaldehyde | Aldehyde component |

| Porphyrins | Acid-catalyzed condensation of dipyrromethanes and aldehydes | Aldehyde component |

| BODIPYs | Acid-catalyzed condensation of pyrroles with an aldehyde, followed by oxidation and boron complexation | Aldehyde component |

The pyrrole core and its functional groups can participate in annulation reactions to form fused bicyclic systems of medicinal and material interest.

Indolizines: The indolizine (B1195054) scaffold can be synthesized through various methods involving the cyclization of functionalized pyrroles. usp.brmdpi.com Tandem reactions of pyrrole-2-aldehydes with reagents like γ-bromo-α,β-unsaturated esters in the presence of a base can afford indolizine derivatives. clockss.org

Pyrrolo[1,2-a]pyrazines: These fused heterocycles can be efficiently synthesized from pyrrole precursors. mdpi.com One notable method involves a palladium(II)-catalyzed cascade reaction of substituted 1H-pyrrole-2-carbonitriles with arylboronic acids, which proceeds via a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation. bohrium.com Another approach involves the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate. researchgate.net

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.com The Suzuki-Miyaura coupling, in particular, is widely used for creating biaryl linkages. organic-chemistry.org

For this compound, a halogen atom would first need to be introduced onto the pyrrole ring, typically at the C5 position, to serve as the electrophilic partner in the coupling reaction. The subsequent Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would then introduce an aryl substituent at that position. This strategy allows for the synthesis of a diverse library of substituted pyrroles. The catalytic cycle for such a reaction generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. thermofisher.com

| Reaction | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Pd(0) catalyst, Base, Arylboronic acid | C(pyrrole)-C(aryl) |

Chemo- and Regioselective Functional Group Interconversions

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve selective transformations.

Regioselective Iodination: The electron-withdrawing nature of the nitrile and formyl groups deactivates the pyrrole ring towards electrophilic substitution. However, selective functionalization is still possible. For instance, iodination of a related pyrrole bearing a C2-nitrile and a C3-ester was shown to proceed with high regioselectivity at the C4 position. cdnsciencepub.com This suggests that this compound could likely be selectively halogenated at the C5 position, the most activated position for electrophilic attack.

Chemoselective Transformations: The formyl and nitrile groups exhibit different reactivities, allowing for selective modifications.

The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents without affecting the nitrile group.

Conversely, the nitrile group can be reduced to a primary amine with LiAlH₄, a reaction that would also reduce the aldehyde.

The formyl group can be selectively converted into other functionalities, such as a hydrazone, by reaction with arylhydrazines, leaving the nitrile group intact.

These selective transformations are crucial for the stepwise elaboration of the molecule into more complex targets.

Theoretical and Computational Investigations of 4 Formyl 1h Pyrrole 2 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and aromaticity of pyrrole (B145914) derivatives. For substituted pyrroles like 4-formyl-1H-pyrrole-2-carbonitrile, the presence of electron-withdrawing groups such as the formyl (-CHO) and nitrile (-CN) groups significantly influences the electron distribution within the pyrrole ring. The formyl group withdraws electron density through inductive effects, which can direct electrophilic substitution to the β-position of the pyrrole ring. The nitrile group further deactivates the ring, reducing its nucleophilicity while enhancing thermal stability.

The aromaticity of the pyrrole ring in such compounds can be evaluated using computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). science.gov These calculations help to quantify the degree of π-electron delocalization, which is a key characteristic of aromatic systems. science.govacs.org For instance, studies on similar pyrrol-2-yl carbonyl conformers have utilized FT-IR and NMR spectroscopy in conjunction with DFT calculations to assess the influence of substituents on aromaticity. science.gov The interplay between the electron-withdrawing formyl and nitrile groups in this compound is expected to modulate the aromatic character of the pyrrole core.

A summary of computational methods used in the study of substituted pyrroles is presented below:

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Investigating electronic structure, aromaticity, and conformational analysis. | science.gov |

| PM3-RHF-CI Semiempirical Calculations | Describing the photochemical behavior and isomerization of pyrrole derivatives. | netsci-journal.com |

| Hirshfeld Surface Analysis | Studying intermolecular interactions. | researchgate.netnih.gov |

Conformational Analysis and Intermolecular Interaction Studies

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with other molecules. The relative orientation of the formyl and nitrile groups with respect to the pyrrole ring can be investigated using computational methods. researchgate.net These studies often explore the potential energy surface to identify stable conformers and the energy barriers between them.

Intermolecular interactions play a significant role in the solid-state structure and properties of the compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions, such as hydrogen bonds and other non-covalent contacts. researchgate.netnih.gov For related pyrrole derivatives, these analyses have revealed the importance of various types of intermolecular contacts in the crystal packing. mdpi.com

Hydrogen bonding is a key intermolecular interaction in pyrrole derivatives containing a formyl group. The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atom of the formyl group can act as a hydrogen bond acceptor. mdpi.com In the crystal structures of similar carbonyl-substituted pyrroles, N-H···O hydrogen bonds are a common and stabilizing feature, often leading to the formation of dimers or chains. mdpi.com The presence of the nitrile group in this compound introduces another potential hydrogen bond acceptor site, which could lead to more complex hydrogen bonding networks. The study of hydrogen bonding in water using aryl-extended calix nih.govpyrrole receptors has demonstrated that the pyrrole cavity can be a better hydrogen-bond donor than water molecules, leading to stable complexes. rsc.org

Mechanistic Studies of Reaction Pathways

Theoretical studies are valuable for elucidating the mechanisms of chemical reactions involving this compound. For instance, the Vilsmeier-Haack reaction, which is used to introduce formyl groups to aromatic systems, proceeds via electrophilic substitution, and its mechanism can be modeled computationally. Similarly, understanding the reactivity of the formyl and nitrile groups is essential. The formyl group can undergo oxidation to a carboxylic acid or reduction to an alcohol, while the nitrile group can be hydrolyzed or reduced to an amine. Computational chemistry can model the transition states and reaction energies for these transformations, providing insights into their feasibility and kinetics.

Photochemical Behavior: Theoretical Insights into Isomerization Processes

The photochemical behavior of pyrrole derivatives can be complex. netsci-journal.com Theoretical calculations, such as PM3-RHF-CI semiempirical methods, have been used to describe the isomerization reactions of these heterocycles. netsci-journal.com While pyrrole itself is generally resistant to photochemical isomerization, the presence of substituents can alter this behavior. netsci-journal.com For example, 2-cyanopyrrole is capable of forming a Dewar pyrrole intermediate, which is a key step in some isomerization pathways. netsci-journal.com Theoretical studies can help to understand the electronic excited states of this compound and predict its likely photochemical reaction pathways, including the potential for isomerization. These investigations often involve mapping the potential energy surfaces of the excited states to identify intermediates and transition structures.

Computational Modeling for Molecular Recognition and Ligand Design Principles

The structural features of this compound make it an interesting scaffold for ligand design in medicinal chemistry and materials science. Computational modeling plays a crucial role in this area through structure-based drug design and molecular docking studies. These methods predict how a ligand might bind to a biological target, such as an enzyme or receptor. mdpi.comnih.gov The formyl and nitrile groups can participate in specific interactions, like hydrogen bonding, with the active site of a protein.

By computationally screening libraries of compounds or by designing novel derivatives of this compound, researchers can prioritize molecules for synthesis and experimental testing. nih.gov This approach has been successfully applied to optimize pyrrole-based inhibitors for various biological targets. nih.gov The insights gained from these computational studies guide the development of new molecules with improved potency and selectivity. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the "4-formyl-1H-pyrrole-2-carbonitrile" molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," both ¹H and ¹³C NMR would provide unambiguous evidence for its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The electron-withdrawing nature of the formyl and nitrile groups significantly deshields the pyrrole (B145914) ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the formyl group and the nitrile carbon are expected to appear at characteristic downfield and upfield regions of the spectrum, respectively.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (N-H) | ~10.0-12.0 (broad singlet) | - |

| H3 | ~7.0-7.2 (doublet) | ~115-120 |

| H5 | ~7.5-7.7 (doublet) | ~125-130 |

| Formyl H | ~9.8-10.0 (singlet) | - |

| C2 (C≡N) | - | ~110-115 |

| C4 (C=O) | - | ~180-185 |

| C5 | - | ~125-130 |

| Pyrrole C2 | - | ~120-125 |

| Pyrrole C3 | - | ~115-120 |

| Pyrrole C4 | - | ~135-140 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. amanote.com These methods are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show strong absorption bands characteristic of its functional groups. The N-H stretching vibration will appear as a broad band, while the C≡N and C=O stretching vibrations will give rise to sharp, intense peaks.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon-carbon bonds within the pyrrole ring. The C≡N stretch is also typically strong in the Raman spectrum.

The vibrational frequencies presented below are expected values based on data from analogous pyrrole compounds.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H | 3400-3200 (broad) | 3400-3200 | Stretching |

| C-H (pyrrole) | 3150-3100 | 3150-3100 | Stretching |

| C≡N (nitrile) | 2240-2220 (strong, sharp) | 2240-2220 (strong) | Stretching |

| C=O (formyl) | 1700-1680 (strong, sharp) | 1700-1680 | Stretching |

| C=C (pyrrole) | 1600-1450 | 1600-1450 | Ring Stretching |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would ionize and fragment in a predictable manner. The molecular ion peak [M]⁺ would be observed, and key fragment ions would result from the loss of small, stable molecules or radicals such as CO, HCN, and H.

The fragmentation data presented here is hypothetical, based on the known fragmentation pathways of similar heterocyclic compounds.

Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Formula |

| 120 | [M]⁺ | C₆H₄N₂O |

| 92 | [M-CO]⁺ | C₅H₄N₂ |

| 93 | [M-HCN]⁺ | C₅H₃NO |

| 65 | [C₅H₄N₂ - HCN]⁺ | C₄H₃N |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for "this compound" has been reported in the Cambridge Structural Database, analysis of related pyrrole structures allows for a reasoned prediction of its solid-state characteristics.

Application of Chiroptical Spectroscopy in Chiral Derivative Analysis

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for the analysis of chiral molecules. "this compound" itself is an achiral molecule and therefore would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for example, through substitution at the nitrogen atom with a chiral group or by a reaction at the formyl group that creates a stereocenter, then chiroptical spectroscopy would become a vital tool. These techniques would allow for the determination of the absolute configuration of the chiral derivatives and for the study of their conformational preferences in solution. Although no published studies on chiral derivatives of "this compound" currently exist, the potential for creating such molecules makes this an important analytical consideration for future research.

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

4-formyl-1H-pyrrole-2-carbonitrile is well-established as a fundamental building block for constructing more complex molecules. cymitquimica.comcymitquimica.com The dual functionality of the formyl (-CHO) and nitrile (-CN) groups on the pyrrole (B145914) scaffold provides unique reactivity, making these compounds valuable intermediates. chemimpex.com The formyl group enhances electrophilicity, enabling condensation reactions, while the nitrile group introduces polarity and can be a precursor to other functional groups like amines or carboxylic acids.

This versatility allows chemists to use it as a starting material in the synthesis of a diverse range of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. angenechemical.com Its derivatives are key intermediates in creating libraries of compounds for biological screening and in developing new drugs, particularly those with potential anti-cancer and anti-inflammatory properties. chemimpex.com The strategic placement of these functional groups facilitates reactions such as condensation, cyclization, and N-alkylation, which are pivotal for assembling intricate molecular architectures. angenechemical.com

| Application Area | Role of Pyrrole Intermediate | Resulting Complex Molecules |

| Pharmaceuticals | Serves as a key intermediate and pharmacophore. chemimpex.com | Bioactive compounds, potential anti-cancer agents, androgen receptor antagonists. chemimpex.comnih.gov |

| Materials Science | Acts as a foundational component for tailored frameworks. angenechemical.com | Polymers, nanomaterials, conductive polymers, organic frameworks. chemimpex.comangenechemical.com |

| Organic Synthesis | Functions as a versatile building block. chemimpex.com | Complex heterocyclic compounds, substituted pyrroles. |

Scaffold for the Design of Molecular Probes and Ligands

The rigid, aromatic structure of the pyrrole ring in this compound makes it an excellent scaffold for the design of molecular probes and ligands that can interact with specific biological targets. The formyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, allowing for the modulation of their activity.

The core pyrrole structure is a platform for systematic modification to explore structure-activity relationships (SAR). By synthesizing a series of derivatives and evaluating their biological effects, researchers can identify the chemical features essential for a desired activity.

A notable example involves the design of novel androgen receptor (AR) antagonists for treating castration-resistant prostate cancers. nih.gov Researchers designed and synthesized a series of 4-phenylpyrrole derivatives, starting from a lead compound, to evaluate their potential as orally available AR antagonists. nih.gov In these studies, incorporating an arylmethyl group into the initial compound enhanced its antagonistic activity. nih.gov This systematic approach led to the discovery of compound 4n , 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, which showed inhibitory effects on tumor cell growth in bicalutamide-resistant cell lines. nih.gov Such SAR studies demonstrate how the pyrrole scaffold can be strategically modified to develop potent and specific therapeutic agents. nih.gov

Precursors in Total Synthesis of Natural Products and Analogues

The pyrrole-2-carbonitrile (B156044) framework is a key precursor in the total synthesis of certain natural products and their analogues. cdnsciencepub.comresearchgate.net A significant example is its use in the synthesis of porphobilinogen, the biological precursor to all naturally occurring porphyrins and corrins. cdnsciencepub.com In one synthetic route, a 4-substituted pyrrole-2-carbonitrile was used as a key intermediate. cdnsciencepub.com Although challenges in the reduction of the cyanide group were noted, this work highlights the utility of the pyrrole-2-carbonitrile moiety in constructing complex, biologically relevant molecules from simple starting materials. cdnsciencepub.com Nitropyrroles, which are important intermediates in the synthesis of natural compounds and antitumor oligopeptides, further underscore the value of this heterocyclic system in synthetic chemistry. researchgate.net

Applications in Catalyst Design and Ligand Chemistry

The functional groups on the this compound scaffold are ideal for creating ligands for catalysis. The nitrogen atom of the pyrrole ring and the oxygen and nitrogen atoms of the formyl and nitrile groups can coordinate with metal ions, making these compounds suitable for designing novel catalysts.

One recent application is the post-synthetic modification of a metal-organic framework (MOF) to create a multifunctional catalyst. rsc.org In this work, a Schiff base ligand, N,N′-bis(5-formylpyrrol-2-ylmethyl) homopiperazine, was chemically attached to a Cu(BDC-NH2) MOF and subsequently complexed with palladium (II) ions. rsc.org The resulting solid, [Cu(BDC-NH2)@Schiff-base-Pd(II)], proved to be a highly effective and selective nanocatalyst for C–N cross-coupling reactions, demonstrating high yields and convenient separation. rsc.org This application showcases the potential of using pyrrole-based ligands derived from formyl-pyrroles to develop advanced catalytic systems with synergistic properties between different metal centers. rsc.org

Development of Functional Materials and Organic Electronics Components

Derivatives of this compound are utilized in the formulation of advanced functional materials, including polymers and nanomaterials. chemimpex.com The unique electronic properties imparted by the combination of the pyrrole ring with electron-withdrawing formyl and nitrile groups make these compounds suitable for applications in organic electronics.

Future Directions and Emerging Research Avenues in 4 Formyl 1h Pyrrole 2 Carbonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes to 4-formyl-1H-pyrrole-2-carbonitrile and its derivatives is a cornerstone for its broader application. Current syntheses often rely on traditional, multi-step batch processes. thieme-connect.com Future research is anticipated to focus on more streamlined and sustainable approaches.

One promising avenue is the adoption of continuous flow chemistry . syrris.comrichmond.eduacs.orgru.nl This technology offers enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.orgru.nl A hypothetical flow synthesis of this compound could involve the sequential functionalization of a pyrrole (B145914) precursor in a multi-reactor setup, minimizing intermediate purification steps and solvent waste. syrris.comscispace.com

Furthermore, the exploration of biocatalytic methods presents a significant opportunity for sustainable synthesis. mdpi.comresearchgate.net Enzymes, such as oxidoreductases and lyases, could be engineered to perform specific transformations on pyrrole precursors with high selectivity under mild, aqueous conditions. For instance, a chemoenzymatic strategy could be envisioned where a genetically modified P450 monooxygenase selectively hydroxylates a pyrrole intermediate, which is then chemically converted to the target molecule. The use of flavin-dependent enzymatic systems also offers a potential biocatalytic route to pyrrole derivatives. smolecule.com

The table below outlines potential novel synthetic strategies and their advantages.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous Flow Synthesis | Increased yield and purity, enhanced safety, scalability, reduced waste. syrris.comacs.org | Reactor design, optimization of reaction conditions (temperature, pressure, flow rate), integration of in-line purification. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable resources. mdpi.com | Enzyme discovery and engineering, optimization of enzymatic reaction conditions, whole-cell biocatalyst development. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of suitable photocatalysts, investigation of reaction mechanisms under irradiation. |

| Mechanochemistry | Solvent-free or reduced-solvent conditions, potential for novel reactivity. | Exploration of different milling techniques and additives, understanding solid-state reaction mechanisms. |

Unveiling Undiscovered Reactivity Patterns and Selectivities

The unique arrangement of the formyl and nitrile groups on the pyrrole ring suggests a rich and largely unexplored reactivity profile for this compound. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

The formyl group can act as a handle for various reactions, including but not limited to:

Reductive aminations: To introduce diverse amine functionalities.

Wittig and related olefination reactions: To extend the carbon framework.

Condensation reactions: With active methylene (B1212753) compounds to form more complex heterocyclic systems.

The nitrile group can be subjected to:

Hydrolysis: To yield the corresponding carboxylic acid, 4-formyl-1H-pyrrole-2-carboxylic acid. chembuyersguide.com

Reduction: To form aminomethyl derivatives.

Cycloaddition reactions: With azides or other 1,3-dipoles to construct fused heterocyclic systems.

A particularly interesting area for future exploration is the intramolecular reactivity between the formyl and nitrile groups, or with the pyrrole ring itself, under various catalytic conditions. This could lead to the discovery of novel cascade reactions for the rapid assembly of complex molecular architectures. Furthermore, the investigation of its participation in multicomponent reactions could provide efficient one-pot syntheses of highly substituted pyrrole derivatives. nih.gov

Advanced Computational Modeling and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structure, reactivity, and reaction mechanisms of this compound. frontiersin.orgacs.org Future computational studies could focus on:

Mapping the potential energy surfaces of its reactions to predict the most favorable reaction pathways and identify key intermediates and transition states. frontiersin.org

Calculating global and local reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to understand the regioselectivity of its reactions. acs.org

Simulating its spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of its reaction products.

Investigating the influence of substituents on the pyrrole ring on its reactivity and electronic properties.

A deeper mechanistic understanding, gained through the synergy of experimental and computational studies, will be crucial for the rational design of new synthetic methodologies and the prediction of novel reactivity patterns. researchgate.netnih.govresearchgate.net

Development of Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry should be at the forefront of future research involving this compound. This includes not only the development of sustainable synthetic routes to the molecule itself but also its use in environmentally friendly derivatization processes.

Key areas of focus include:

The use of green solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or deep eutectic solvents. nih.govrsc.orgrsc.org

Catalysis: Employing non-toxic, earth-abundant metal catalysts or organocatalysts to replace hazardous reagents. nih.gov The use of natural catalysts, like citric acid, has also shown promise in pyrrole synthesis.

Energy efficiency: Utilizing energy-efficient techniques such as ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption. semanticscholar.orgnih.gov

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.orgrsc.org

The table below summarizes some green chemistry approaches applicable to the synthesis and derivatization of pyrroles.

| Green Chemistry Principle | Application in Pyrrole Chemistry |

| Alternative Solvents | Use of water, ethanol, or deep eutectic solvents in pyrrole synthesis. nih.govrsc.orgrsc.org |

| Catalysis | Manganese-catalyzed solvent-free synthesis of pyrroles. nih.gov |

| Energy Efficiency | Ultrasound-assisted synthesis of pyrrole derivatives. semanticscholar.orgnih.gov |

| Atom Economy | Three-component reactions for the synthesis of polyfunctionalized pyrroles. nih.gov |

Integration into Complex Molecular Architectures and Functional Systems

The unique structural and electronic properties of this compound make it an attractive building block for the construction of more complex and functional molecular systems.

Future research in this area could explore its integration into:

Macrocycles: Pyrrole-based macrocycles have shown promise in various applications, including as ion sensors and imaging agents. nih.govresearchgate.netrsc.orgbenthamdirect.com The formyl and nitrile groups of this compound could serve as key reactive sites for macrocyclization reactions.

Polymers: The incorporation of this pyrrole derivative into polymer backbones could lead to new materials with interesting electronic, optical, or thermal properties. mdpi.comfrontiersin.orgacs.orgrsc.org For instance, it could be used to create conjugated microporous polymers for applications in catalysis or gas storage. frontiersin.org

Medicinal Chemistry Scaffolds: Pyrrole-containing compounds are prevalent in pharmaceuticals. acs.orgrsc.org The functional groups of this compound provide convenient handles for the synthesis of libraries of new compounds for biological screening. For example, it could be a precursor for the synthesis of novel progesterone (B1679170) receptor modulators. acs.org

Functional Dyes and Materials: The pyrrole core is a component of many chromophores. Derivatization of this compound could lead to new fluorescent probes, organic semiconductors, or materials for organic electronics. acs.org

The systematic exploration of these research avenues will undoubtedly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in materials science, medicinal chemistry, and catalysis.

常见问题

Q. What synthetic routes are recommended for preparing 4-formyl-1H-pyrrole-2-carbonitrile?

- Methodological Answer : The compound can be synthesized via formylation of pyrrole precursors using the Vilsmeier-Haack reaction, which introduces a formyl group at the 4-position. For example, reacting 1H-pyrrole-2-carbonitrile with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled anhydrous conditions yields the target aldehyde. Alternative methods include oxidative formylation using iodine-DMSO systems. Key intermediates should be purified via column chromatography and characterized by NMR to confirm regioselectivity .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the nitrile carbon resonates at δ 115–120 ppm. Aromatic protons in the pyrrole ring show splitting patterns consistent with substitution positions (e.g., δ 6.5–7.5 ppm for H-3 and H-5) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (C≡N stretch) confirm functional groups.

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the exact mass (e.g., m/z 134.05 for C₆H₄N₂O).

Q. What are key considerations in designing derivatives for biological activity studies?

- Methodological Answer : Substituents at the 1-, 3-, and 5-positions can modulate bioactivity. For antimicrobial or anticancer applications, introduce electron-withdrawing groups (e.g., halogens) to enhance electrophilicity. Use reductive amination or nucleophilic aromatic substitution to attach pharmacophores. Prioritize derivatives with calculated logP <3 for improved solubility and bioavailability .

Advanced Research Questions

Q. How can SHELXL address challenges in refining the crystal structure of this compound?

- Methodological Answer : SHELXL (v2018+) includes features for handling high-resolution data (e.g., anisotropic displacement parameters) and twinned crystals. For disordered aldehyde/nitrile groups:

-

Use PART and SAME commands to model alternative conformations.

-

Apply restraints (e.g., DFIX, FLAT) to maintain geometric consistency.

-

Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Refinement Parameter Value R1 (I > 2σ(I)) <0.05 wR2 (all data) <0.10 CCDC Deposition Required

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Conceptual density functional theory (DFT) calculates reactivity indices:

- Fukui Function (f⁻) : Identifies nucleophilic attack sites (e.g., C-4 formyl carbon).

- Electrophilicity Index (ω) : Higher ω values (>1.5 eV) correlate with enhanced electrophilicity.

- HOMO-LUMO Gap : Narrow gaps (~4 eV) suggest facile charge transfer. Use Gaussian09 with B3LYP/6-311+G(d,p) basis set for optimized geometries .

Q. How do electron-withdrawing groups (e.g., CN) influence electronic properties?

- Methodological Answer : The nitrile group withdraws electron density via inductive effects, polarizing the pyrrole ring. This stabilizes the LUMO (-2.1 eV) and enhances susceptibility to nucleophilic attack. Charge density maps (AIM analysis) reveal localized negative charge at the nitrile nitrogen (-0.45 e) and positive charge at the formyl carbon (+0.32 e) .

Q. How to resolve discrepancies in crystallographic data for substituted pyrroles?

- Methodological Answer :

- Space Group Validation : Compare experimental data (e.g., unit cell parameters) with similar structures in the Cambridge Structural Database (CSD).

- Twinning Analysis : Use PLATON’s TWIN/BASF tools to detect and model twinning.

- Hydrogen Bonding : Ensure donor-acceptor distances (2.6–3.0 Å) align with packing motifs. For example, this compound often forms C=O···H-N interactions stabilizing monoclinic (P2₁/c) lattices .

Data Contradictions and Validation

- Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may arise from moisture sensitivity of intermediates. Always confirm reaction progress via TLC under inert atmospheres .

- Crystallographic R-factors : Higher wR2 values (>0.15) in low-resolution data require re-refinement with excluded outliers or alternative solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。